1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone
Description
This compound belongs to a class of sulfur-containing 1,3,4-oxadiazole derivatives, characterized by a central oxadiazole ring substituted with a sulfanyl group and a phenoxy-methyl moiety. The molecular formula is C₂₇H₂₆BrN₃O₃S, with a monoisotopic mass of approximately 535.09 g/mol. Key structural features include:
- 4-Bromophenyl group: Enhances electronic stability and influences intermolecular interactions via halogen bonding .
- 1,3,4-Oxadiazole core: Imparts rigidity and metabolic stability, common in bioactive molecules .
Synthesis: The compound is synthesized via S-alkylation of 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol with α-bromo-4-bromoacetophenone in the presence of a base like cesium carbonate .
Properties
Molecular Formula |
C21H21BrN2O3S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H21BrN2O3S/c1-21(2,3)15-6-10-17(11-7-15)26-12-19-23-24-20(27-19)28-13-18(25)14-4-8-16(22)9-5-14/h4-11H,12-13H2,1-3H3 |
InChI Key |
TUJHGXNOFBDRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is usually introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with a suitable nucleophile.
Attachment of the Tert-Butylphenoxy Group: This step involves the reaction of a tert-butylphenol derivative with an appropriate electrophile to form the ether linkage.
Final Assembly: The final compound is assembled by linking the oxadiazole ring with the bromophenyl and tert-butylphenoxy groups through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the bromophenyl group could play key roles in binding to these targets, while the tert-butylphenoxy group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the oxadiazole ring, aromatic groups, or sulfur-linked moieties, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis :
Bromophenyl vs. methoxyphenyl: Bromine’s electron-withdrawing nature enhances stability but may reduce solubility compared to electron-donating methoxy groups .
Bioactivity Trends: Antioxidant Activity: Oxadiazole-thio derivatives with naphthyl or bulky aryl groups (e.g., tert-butyl) show moderate to high radical scavenging activity (IC₅₀: 12–45 μM in DPPH assays) . Antimicrobial Potential: Sulfur-linked oxadiazoles exhibit MIC values of 30–45 μg/mL against S. aureus and E. coli, with electron-deficient aromatic rings (e.g., bromophenyl) enhancing potency .
Structural Stability :
- Crystallographic data for related bromophenyl-oxadiazole derivatives (e.g., CCDC entries in ) reveal planar oxadiazole rings and halogen-bond-driven molecular packing, which may influence melting points (observed range: 160–220°C) .
Biological Activity
The compound 1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone is a complex organic molecule that incorporates a bromophenyl group, an oxadiazole ring, and a sulfanyl moiety. This structure suggests potential biological activity, particularly in the realms of antimicrobial and anti-inflammatory applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.42 g/mol. The presence of multiple functional groups indicates a diverse range of potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.42 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone |
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that oxadiazole derivatives can act as effective antibacterial agents against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the sulfanyl group in the structure may enhance this activity by improving lipophilicity and membrane permeability.
Anti-inflammatory Effects
Compounds similar to 1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone have been investigated for their anti-inflammatory properties. A comparative study on oxadiazole derivatives indicated that certain substitutions could lead to enhanced anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Inhibition of Enzymatic Activity
The compound's oxadiazole moiety has been linked to the inhibition of key enzymes involved in neurodegenerative diseases. Specifically, derivatives have shown promising results as selective inhibitors of butyrylcholinesterase (BuChE), which is relevant for Alzheimer's disease treatment . The compound demonstrated an IC50 value indicating its potency in inhibiting BuChE activity.
Study 1: Antimicrobial Efficacy
In a study conducted by Dhumal et al. (2016), various oxadiazole derivatives were synthesized and tested for their ability to inhibit Mycobacterium bovis. The results indicated that compounds with similar structural motifs to 1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone exhibited significant antibacterial activity .
Study 2: Neuroprotective Potential
Another research article evaluated the neuroprotective effects of oxadiazole derivatives against oxidative stress-induced neuronal cell death. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .
The proposed mechanism of action for 1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The oxadiazole ring may interact with active sites on enzymes such as BuChE, leading to competitive inhibition.
- Membrane Interaction : The lipophilic nature imparted by the tert-butyl group enhances membrane penetration, facilitating cellular uptake.
- Cytokine Modulation : The compound may downregulate pro-inflammatory cytokines through inhibition of signaling pathways involved in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
